molecular formula C17H18N2O3S B2618792 Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955780-53-7

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2618792
CAS No.: 955780-53-7
M. Wt: 330.4
InChI Key: VXVMHVHWWUHFGT-UHFFFAOYSA-N
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Description

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and an ethyl carbamate moiety at position 5. The thiophene and carbamate substituents introduce unique electronic and steric properties, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

ethyl N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-8-7-12-5-3-9-19(14(12)11-13)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVMHVHWWUHFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline core.

    Introduction of the Thiophene-2-carbonyl Group: The tetrahydroquinoline intermediate is then acylated with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Carbamate Formation: Finally, the ethyl carbamate group is introduced by reacting the acylated product with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group (–OCONH–) undergoes hydrolysis under acidic or basic conditions. In basic media (e.g., NaOH), nucleophilic cleavage yields the corresponding amine and carbon dioxide, while acidic hydrolysis (e.g., HCl) generates an unstable carbamic acid intermediate that decomposes to the amine .

Key Observations:

  • Base-Catalyzed Hydrolysis :

    R–OCONH–R’+OHR–OH+NH2R’+CO32\text{R–OCONH–R'} + \text{OH}^- \rightarrow \text{R–OH} + \text{NH}_2\text{R'} + \text{CO}_3^{2-}

    Reaction proceeds efficiently in aqueous NaOH (1–2 M) at 60–80°C .

  • Acid-Catalyzed Hydrolysis :

    R–OCONH–R’+H+R–OH+NH2R’+CO2\text{R–OCONH–R'} + \text{H}^+ \rightarrow \text{R–OH} + \text{NH}_2\text{R'} + \text{CO}_2

    Requires concentrated HCl or H<sub>2</sub>SO<sub>4</sub> under reflux.

The tetrahydroquinoline ring remains stable during hydrolysis, but prolonged exposure to strong acids may lead to ring-opening side reactions .

Nucleophilic Substitution

The electron-deficient thiophene-2-carbonyl group activates adjacent positions for nucleophilic attack. For example:

Aryl Displacement :
Reaction with amines (e.g., ethylenediamine) in DMF at 100°C replaces the carbonyl group with an amide:

Thiophene-2-CO–+H2N–RThiophene-2-CONH–R\text{Thiophene-2-CO–} + \text{H}_2\text{N–R} \rightarrow \text{Thiophene-2-CONH–R}

S<sub>N</sub>Ar Reactivity :
Electrophilic aromatic substitution occurs at the thiophene ring’s α-position under nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or sulfonation (SO<sub>3</sub>).

Reduction Reactions

The tetrahydroquinoline core and carbonyl groups are susceptible to reduction:

Reducing AgentTarget GroupProductConditions
LiAlH<sub>4</sub>Carbamate (–OCONH–)Secondary amineAnhydrous THF, 0°C → RT
H<sub>2</sub>/Pd-CThiophene-2-carbonylThiophene-2-methanol1 atm H<sub>2</sub>, ethanol, 25°C

Reduction of the carbamate to a secondary amine is quantitative with LiAlH<sub>4</sub>, while catalytic hydrogenation selectively reduces the carbonyl without affecting the heterocyclic rings .

Oxidation Reactions

The thiophene ring undergoes oxidation with agents like m-CPBA or H<sub>2</sub>O<sub>2</sub>:

Thiophene Oxidation :

Thiophene+m-CPBAThiophene-1-oxide\text{Thiophene} + \text{m-CPBA} \rightarrow \text{Thiophene-1-oxide}

Reaction proceeds via electrophilic addition at the sulfur atom, forming sulfoxides or sulfones depending on stoichiometry.

Quinoline Ring Stability :
The tetrahydroquinoline moiety resists oxidation under mild conditions but may dehydrogenate to quinoline with strong oxidants like KMnO<sub>4</sub> .

Cross-Coupling Reactions

The aromatic systems participate in metal-catalyzed couplings:

Suzuki–Miyaura Coupling :
The thiophene ring reacts with aryl boronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> to form biaryl derivatives :

Thiophene–Br+Ar–B(OH)2PdThiophene–Ar\text{Thiophene–Br} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd}} \text{Thiophene–Ar}

Ullmann Coupling :
CuI-mediated coupling with aryl iodides functionalizes the tetrahydroquinoline ring at the 7-position .

Stability Under Physiological Conditions

Scientific Research Applications

Chemical Properties and Structure

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is characterized by a unique molecular structure that combines a tetrahydroquinoline core with a thiophene moiety. The presence of the thiophene ring enhances the compound's biological activity and solubility in organic solvents. The molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of approximately 288.36 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Antibacterial Studies : Compounds derived from thiophene derivatives have shown significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Antifungal Activity : In addition to antibacterial effects, these compounds have also been evaluated for antifungal properties. Some derivatives exhibited potent activity against fungal strains like Candida albicans, suggesting their potential as antifungal agents .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. The presence of the thiophene ring contributes to free radical scavenging abilities:

  • Evaluation Methods : Techniques such as the ABTS assay have been employed to measure the antioxidant activity of synthesized derivatives. Compounds with hydroxyl or methoxy substitutions demonstrated enhanced antioxidant activity compared to their counterparts .

Drug Development and Therapeutic Applications

The structural versatility of this compound makes it a valuable candidate in drug development:

  • Potential as Antituberculosis Agents : Some studies indicate that derivatives of this compound could serve as lead compounds for developing new antituberculosis medications due to their potent activity against Mycobacterium tuberculosis .
  • Molecular Docking Studies : Computational studies using molecular docking have been conducted to predict the interaction of these compounds with biological targets. The findings suggest favorable binding affinities with enzymes involved in bacterial metabolism .

Case Studies and Research Findings

Several research articles provide insights into the synthesis and evaluation of thiophene derivatives:

StudyFindings
Garudacharia et al. Synthesized new quinoline derivatives with significant antimicrobial activity against tested microorganisms.
Madhavi & Ramanamma Investigated ethyl 2-amino derivatives showing strong antioxidant and antibacterial activities.
DFT Studies Explored electronic properties and potential therapeutic effects through computational methods.

Mechanism of Action

The mechanism of action of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carbamate group can form hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on substituent effects, functional groups, and reported applications.

Substituent-Driven Functional Differences

Compound Key Substituents Reported Properties/Applications
This compound Thiophene-2-carbonyl, ethyl carbamate Limited direct data; inferred stability from tetrahydroquinoline core and carbamate’s metabolic role.
1-Butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl) amide Ionic liquid with bis(trifluoromethylsulfonyl) Used in electrochemical applications (e.g., Li-ion batteries) due to high ionic conductivity.
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile Cyanoethyl, diazenyl, benzonitrile Studied for non-linear spectroscopy (SFG/DFG) due to azo chromophore and π-conjugation.
Ethyl carbamate (EC) Simple carbamate (NH2COOEt) Naturally occurring in alcoholic beverages; carcinogenic risk at high concentrations.

Pharmacological and Toxicological Profiles

  • Ethyl carbamate (EC): Found in Chinese liquors (e.g., Fengxiang-type: 822.23 μg/L in raw liquor), EC poses carcinogenic risks (MOE = 1,875 for frequent consumers) . Its metabolic activation via cytochrome P450 leads to genotoxic vinyl carbamate epoxide.

Biological Activity

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 288.36 g/mol
  • IUPAC Name : this compound

This structure incorporates a thiophene moiety and a tetrahydroquinoline core, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that compounds similar to ethyl carbamate derivatives possess anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

The IC50 values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines.

The proposed mechanism for the biological activity of ethyl carbamate derivatives involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of ethyl carbamate derivatives against multi-drug resistant strains. The study concluded that these compounds could serve as lead candidates for antibiotic development due to their unique mechanisms of action.

Case Study 2: Anti-inflammatory Mechanisms

A recent article in Pharmacology Research detailed the anti-inflammatory effects observed in animal models treated with ethyl carbamate derivatives. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Q & A

Q. What are the optimized synthetic routes for Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, and how can reaction conditions be adjusted to improve yields?

Methodological Answer: The synthesis of tetrahydroquinoline derivatives typically involves palladium-mediated cross-coupling or nucleophilic substitution reactions. For example:

  • Intermediate preparation : React 7-hydroxy-1,2,3,4-tetrahydroquinoline with propiolic acid derivatives (e.g., propynyl bromide) in dimethylformamide (DMF) with K₂CO₃ at 60°C for 1.5 hours, followed by silica gel chromatography for purification .
  • Carbamate formation : Introduce the ethyl carbamate group via reaction with ethyl chloroformate in dichloromethane (DCM) under anhydrous conditions, using triethylamine (TEA) as a base.
  • Yield optimization : Adjust solvent polarity (e.g., DMF vs. DCM), temperature (60°C vs. room temperature), and stoichiometry (1.2–1.5 equivalents of propynyl bromide) to minimize side products. HRMS and NMR are critical for verifying purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming regiochemistry and functional groups. For example, the thiophene-2-carbonyl group shows distinct aromatic proton signals at δ 7.2–7.8 ppm, while the carbamate NH resonates at δ 5.8–6.2 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) and purity. Discrepancies >2 ppm suggest impurities .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H (~3350 cm⁻¹).

Advanced Research Questions

Q. How does the introduction of the thiophene-2-carbonyl group influence the compound’s binding affinity to neuronal nitric oxide synthase (nNOS)?

Methodological Answer: The thiophene-2-carbonyl moiety enhances π-π stacking with hydrophobic residues in the nNOS active site (e.g., Trp587 in human nNOS). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal:

  • Binding energy : Thiophene derivatives exhibit ΔG values ≤ -9.2 kcal/mol, compared to -7.8 kcal/mol for phenyl analogs .
  • Selectivity : The sulfur atom in thiophene forms a weak hydrogen bond with Asn525, absent in endothelial NOS (eNOS), contributing to isoform selectivity (IC₅₀: 12 nM for nNOS vs. >1 µM for eNOS) .

Q. What computational strategies are employed to predict the selectivity of this compound towards nNOS over other isoforms?

Methodological Answer:

  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors, aromatic rings) using Discovery Studio. The thiophene group aligns with a hydrophobic pocket unique to nNOS .
  • CoMFA (Comparative Molecular Field Analysis) : Generates 3D-QSAR models using steric/electrostatic fields. A q² > 0.6 indicates robust predictive power for isoform selectivity .
  • Free-energy perturbation (FEP) : Quantifies binding energy differences between nNOS and eNOS isoforms, revealing ΔΔG values of ~2.3 kcal/mol favoring nNOS .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of related tetrahydroquinoline derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and torsion angles. For example:

  • Torsion analysis : The thiophene ring and tetrahydroquinoline core exhibit a dihedral angle of 47.0(2)°, stabilizing the bioactive conformation .
  • Hydrogen bonding : O—H⋯O and N—H⋯O interactions (e.g., between carbamate NH and Asp597 in nNOS) are critical for binding. SC-XRD confirms these interactions in crystal lattices (R-factor ≤ 0.098) .

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